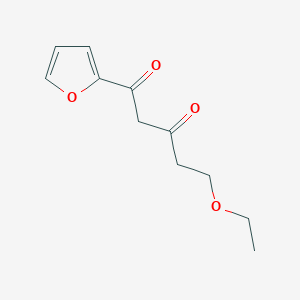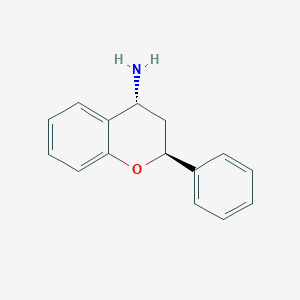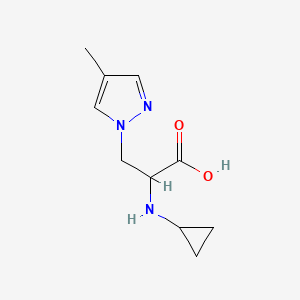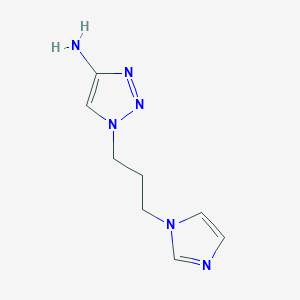
4-((3-Ethyl-4-iodophenyl)ethynyl)-4'-pentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group, an iodine atom, and a pentyl chain attached to a biphenyl core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl typically involves multiple steps. One common method includes the following steps:
Synthesis of 3-Ethyl-4-iodophenylacetylene: This can be achieved by reacting 3-ethyl-4-iodophenylacetylene with a suitable base under specific conditions.
Coupling Reaction: The 3-ethyl-4-iodophenylacetylene is then coupled with 4’-pentyl-1,1’-biphenyl using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom and ethynyl group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it useful in research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Ethyl-4-iodophenyl)ethynyl-trimethylsilane
- (3-Ethyl-4-iodophenyl)trimethylsilane
Uniqueness
4-((3-Ethyl-4-iodophenyl)ethynyl)-4’-pentyl-1,1’-biphenyl is unique due to its specific structural features, such as the combination of an ethyl group, iodine atom, and pentyl chain on a biphenyl core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C27H27I |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-ethyl-1-iodo-4-[2-[4-(4-pentylphenyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C27H27I/c1-3-5-6-7-21-10-15-25(16-11-21)26-17-12-22(13-18-26)8-9-23-14-19-27(28)24(4-2)20-23/h10-20H,3-7H2,1-2H3 |
InChI-Schlüssel |
MGNKUAYHKHVTHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)I)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)







![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)



